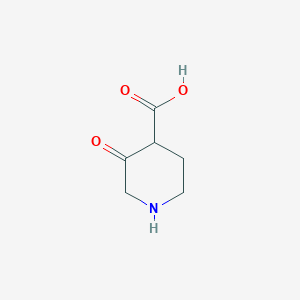

3-Oxopiperidine-4-carboxylic acid

Description

Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the architecture of many biologically active molecules. nih.govexlibrisgroup.com It is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). exlibrisgroup.comthieme-connect.com The ubiquity of the piperidine moiety stems from its ability to confer favorable properties upon a drug candidate. Introducing this scaffold can modulate a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its absorption and distribution in the body. thieme-connect.comresearchgate.net

Furthermore, the three-dimensional structure of the piperidine ring allows for the precise spatial arrangement of functional groups, enabling potent and selective interactions with biological targets like enzymes and receptors. thieme-connect.comthieme-connect.com This structural feature is instrumental in enhancing the biological activity and selectivity of a compound, while also potentially improving its pharmacokinetic profile and reducing toxicity. thieme-connect.comresearchgate.net Consequently, piperidine and its derivatives are integral to a wide array of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anti-cancer drugs. exlibrisgroup.com

Overview of 3-Oxopiperidine-4-carboxylic Acid as a Key Heterocyclic Moiety

Within the vast family of piperidine-based compounds, this compound stands out as a particularly valuable heterocyclic moiety. Its structure is characterized by a piperidine ring functionalized with a ketone group at the 3-position and a carboxylic acid at the 4-position. This unique arrangement of functional groups—a secondary amine, a ketone, and a carboxylic acid—makes it a highly versatile and reactive intermediate.

This compound is often utilized not in its free form but as a protected derivative, such as an N-protected ester (e.g., Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate), to facilitate controlled chemical transformations. buyersguidechem.comgoogle.comgoogle.com It serves as a foundational building block for the synthesis of more complex, polyfunctional piperidine derivatives.

Research Trajectories and Academic Importance

The academic and industrial importance of this compound is primarily linked to its role as a precursor in the development of novel compounds, especially for medicinal applications. sigmaaldrich.com Research trajectories often involve the strategic modification of its core structure. The nitrogen atom can be substituted, the ketone can be transformed into other functional groups, and the carboxylic acid can be converted into amides or esters, leading to a diverse library of new chemical entities.

Patent literature frequently describes the use of its derivatives in the synthesis of compounds targeting the central nervous system and other therapeutic areas. google.comgoogle.com This highlights the ongoing interest in this scaffold for drug discovery and development programs, solidifying its academic importance as a key intermediate in organic synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO3 |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

3-oxopiperidine-4-carboxylic acid |

InChI |

InChI=1S/C6H9NO3/c8-5-3-7-2-1-4(5)6(9)10/h4,7H,1-3H2,(H,9,10) |

InChI Key |

AIOPVJBVDUAXCA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(=O)C1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Oxopiperidine 4 Carboxylic Acid and Analogues

Classical Approaches to the Piperidinone Ring System

The construction of the fundamental piperidinone ring has been traditionally achieved through various cyclization strategies. These methods often rely on well-established reactions that form the heterocyclic core from acyclic precursors.

Cyclization Strategies for Piperidinone Formation

The intramolecular cyclization of appropriately substituted amine precursors is a cornerstone of piperidinone synthesis. Among the most prominent methods is the Dieckmann condensation , an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. nih.govnih.gov This reaction is particularly effective for the formation of five- and six-membered rings and is typically carried out in the presence of a strong base like sodium ethoxide. nih.gov The general mechanism involves the formation of an enolate ion from one ester group, which then attacks the other ester group intramolecularly. nih.govnih.gov

Another significant cyclization strategy is the aza-Michael addition , where a nitrogen nucleophile adds to an electron-deficient alkene. ntu.edu.sgacs.orgresearchgate.netrsc.orgresearchgate.net Intramolecular aza-Michael reactions are powerful tools for the synthesis of nitrogen heterocycles. ntu.edu.sgacs.orgresearchgate.netrsc.orgresearchgate.net In a "double aza-Michael addition," a primary amine can react with a divinyl ketone to form a 2-substituted 4-piperidone, a process that is both concise and atom-efficient. acs.orgnih.gov

Established Routes to 3-Oxopiperidine-4-carboxylic Acid Backbones

Specific methods have been developed for the synthesis of the this compound framework. One established route starts from N-benzyl glycine (B1666218) ethyl ester, which is condensed with a 4-halogenated ethyl butyrate (B1204436) and then cyclized to produce N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. acs.orgnih.gov This method is noted for its simple process and high yield, making it suitable for industrial production. acs.orgnih.gov

Another key intermediate, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, can be synthesized from 1-benzyl-3-piperidone and dimethyl carbonate. sigmaaldrich.com This intermediate is a versatile building block for a range of more complex molecules. rsc.orgrsc.org The N-benzyl group can subsequently be removed via catalytic hydrogenation, allowing for further functionalization at the nitrogen atom. nih.gov

Advanced Synthetic Transformations

The demand for enantiomerically pure compounds has driven the development of sophisticated asymmetric methods for the synthesis of substituted piperidones. These techniques allow for precise control over the stereochemistry of the final products.

Asymmetric Synthesis Techniques

Asymmetric synthesis aims to produce a single stereoisomer of a chiral molecule. princeton.edu This is often achieved using chiral catalysts or auxiliaries that create a chiral environment during the reaction. princeton.edu

Enantioselective methods are designed to produce one enantiomer in excess of the other. Rhodium-catalyzed asymmetric hydrogenation of enamides is a powerful technique for synthesizing chiral amines with high enantioselectivity. nih.govnih.govnih.gov For instance, β-branched simple enamides can be hydrogenated to β-stereogenic amines with excellent enantiomeric excesses (ee). nih.gov This methodology has also been successfully applied to the hydrogenation of tetrasubstituted α-acetoxy β-enamido esters, providing access to chiral α-hydroxyl-β-amino acid derivatives with outstanding enantioselectivities. researchgate.netnih.govwhiterose.ac.uk Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with pyridine (B92270) derivatives have been shown to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding chiral piperidines. nih.gov

A highly innovative approach is the chemo-enzymatic dearomatization of pyridines . acs.orgdicp.ac.cndtic.mil This method combines chemical synthesis with biocatalysis, using an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with high enantiomeric excess. acs.orgdicp.ac.cndtic.mil This strategy has been successfully applied to the synthesis of key intermediates for several pharmaceutical agents. acs.orgdicp.ac.cndtic.mil

Organocatalysis has also emerged as a powerful tool for enantioselective piperidine (B6355638) synthesis. For example, the domino Michael addition/aminalization of aldehydes and trisubstituted nitroolefins, catalyzed by a chiral diphenylprolinol derivative, can form four contiguous stereocenters in the piperidine ring in a single step with excellent enantioselectivity. rsc.org

The table below summarizes key findings for selected enantioselective syntheses of piperidine derivatives.

| Catalyst/Method | Substrate Type | Product | Yield (%) | ee/er | Reference |

| Rh/[Rh(cod)(OH)]₂/(S)-Segphos | Phenyl carbamate (B1207046) dihydropyridine (B1217469) & Phenyl boronic acid | 3-Phenyl-tetrahydropyridine | 81 | 96% ee | nih.gov |

| EneIRED-01/EneIRED-05 | 3-(3-Methoxyphenyl)pyridine derivative | (R/S)-Preclamol | ≥50 | 96% ee | acs.org |

| EneIRED-02/EneIRED-06 | 3-(3-Methoxyphenyl)pyridine derivative | (R/S)-OSU6162 | ≥36 | ≥92% ee | acs.org |

| Chiral Phosphoric Acid | N-Cbz-protected 1-amino-hex-5-ene & Thioacrylate | 3-Spiropiperidine | up to 87 | 96:4 er | dicp.ac.cn |

| O-TMS protected diphenylprolinol | Aldehydes & Trisubstituted nitroolefins | Polysubstituted piperidine | - | excellent | rsc.org |

Diastereoselective methods aim to control the relative stereochemistry between two or more stereocenters in a molecule. The use of chiral auxiliaries is a well-established strategy for achieving diastereoselectivity. researchgate.net For example, D-arabinopyranosylamine has been employed as a chiral auxiliary in the synthesis of 2-substituted dehydropiperidinones. A domino Mannich–Michael reaction of Danishefsky's diene with aldimines derived from the auxiliary proceeds with high diastereoselectivity. Subsequent conjugate cuprate (B13416276) addition leads to 2,6-cis-substituted piperidinones. rsc.org

Substrate-controlled diastereoselective synthesis is another important approach, where the existing stereochemistry in the substrate dictates the stereochemical outcome of the reaction. A notable example is the diastereoselective epoxidation of tetrahydropyridines. rsc.org The use of a novel bifunctional epoxidation reagent, 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid, allows for directed epoxidation, leading to high diastereoselectivity. rsc.org The subsequent nucleophilic ring-opening of these epoxides also proceeds with high regioselectivity, providing access to densely substituted, oxygenated piperidines. rsc.org

The table below presents selected examples of diastereoselective syntheses of piperidine derivatives.

| Method | Substrate | Reagent/Catalyst | Product | dr | Reference |

| Chiral Auxiliary (D-arabinopyranosylamine) | Danishefsky's diene & Arabinosylaldimine | - | N-Arabinosyl dehydropiperidinone | high | rsc.org |

| Substrate-controlled epoxidation | Sterically hindered tetrahydropyridine | 2-Carboperoxy-3,4,5,6-tetrafluorobenzoic acid | Epoxidized piperidine | high | rsc.org |

| Substrate-controlled hydrogenation | Substituted Pyridine | Heterogeneous Ruthenium Catalyst | cis-Substituted Piperidine | high |

Metal-Catalyzed Cyclizations and Hydrogenation

The construction of the this compound core often involves metal-catalyzed or mediated cyclization reactions, followed by hydrogenation steps where necessary. A prominent approach is the Dieckmann condensation, an intramolecular Claisen condensation of a diester, which is typically base-catalyzed but can be influenced by metal ions. chemistrysteps.comorganicchemistrytutor.commasterorganicchemistry.comlibretexts.org This reaction is highly effective for forming five- and six-membered rings, making it well-suited for the synthesis of piperidone systems. chemistrysteps.commasterorganicchemistry.com The resulting product is a cyclic β-keto ester, a key intermediate that embodies the 3-oxo-4-carboalkoxy-piperidine structure. chemistrysteps.comorganicchemistrytutor.com The mechanism involves the formation of an enolate from one ester group, which then attacks the carbonyl of the other ester group on the same molecule, leading to a cyclic tetrahedral intermediate that subsequently eliminates an alkoxide to form the β-keto ester. libretexts.org

Reductive cyclization represents another powerful strategy. For instance, a 4-cyanobutyrate derivative can be converted into a piperidone through reduction of the cyano group to an amine, followed by intramolecular cyclization. This transformation can be achieved using various hydrogenation catalysts, including Raney nickel and Adams catalyst (platinum oxide). google.com

Furthermore, metal-catalyzed hydrogenation is a key step in the removal of certain protecting groups, such as the benzyl (B1604629) (Bn) group from the piperidine nitrogen. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like ammonium (B1175870) formate (B1220265) or hydrogen gas is a common and efficient method for N-debenzylation. sciencemadness.orggoogle.com Rhodium-based catalysts have also been explored for the asymmetric hydrogenation of related tetrasubstituted α-acetoxy β-enamido esters, providing a pathway to chiral α-hydroxy-β-amino acid derivatives, which are structurally related to the target molecule. acs.org

Table 1: Examples of Metal-Catalyzed Reactions in the Synthesis of this compound Analogues

| Reaction Type | Starting Material | Catalyst/Reagent | Product | Reference(s) |

|---|---|---|---|---|

| Dieckmann Condensation | Diethyl adipate | Sodium ethoxide | Ethyl 2-oxocyclopentanecarboxylate | chemistrysteps.comorganicchemistrytutor.com |

| Reductive Cyclization | 4-cyanobutyrate derivative | Raney Nickel or Adams catalyst | Piperidone derivative | google.com |

| N-Debenzylation | N-benzyl-4-piperidone derivative | 10% Pd/C, Ammonium formate | 4-piperidone derivative | sciencemadness.org |

| Asymmetric Hydrogenation | Tetrasubstituted α-acetoxy β-enamido ester | Rhodium-diphosphine complex | Chiral α-hydroxyl-β-amino acid derivative | acs.org |

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer an efficient pathway to complex molecules. beilstein-journals.orgrug.nlrug.nl While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs can be applied to construct related heterocyclic systems. For instance, the Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating α-acylamino carboxamides from an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. rug.nl Variations of the Ugi reaction, such as the Ugi-tetrazole reaction where an azide (B81097) replaces the carboxylic acid, can lead to highly functionalized heterocyclic products. rug.nlrug.nl

The general strategy in applying MCRs to the synthesis of piperidine derivatives would involve the careful selection of starting materials that contain the necessary functionalities to form the piperidine ring. For example, a reaction could be envisioned where one component provides the C2-N-C6 fragment of the piperidine, another provides the C3-C4 fragment with the keto and carboxylate functionalities, and a third component facilitates the cyclization. Copper-catalyzed multicomponent reactions have been successfully employed in the synthesis of diverse spirotetrahydrocarbazoles, demonstrating the potential of transition metal catalysis in MCRs for building complex heterocyclic scaffolds. beilstein-journals.org

Biocatalytic and Enzymatic Transformations

The use of enzymes in organic synthesis, or biocatalysis, offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions. tudelft.nl

Stereoselective Bioreductions of Oxopiperidine Carboxylates

The ketone at the C3 position of the piperidine ring presents a prochiral center, and its stereoselective reduction can lead to the formation of chiral 3-hydroxypiperidine-4-carboxylic acid derivatives. Oxidoreductases are a class of enzymes capable of catalyzing such reductions with high enantioselectivity. tudelft.nl While specific examples for the bioreduction of 3-oxopiperidine-4-carboxylates are not widely reported, the principle has been demonstrated in the reduction of other keto esters. For example, biocatalytic reductions can produce chiral α- or β-substituted carbonyl compounds, alcohols, and lactones from keto esters. tudelft.nl The use of these enzymes, often in whole-cell systems or as isolated proteins, requires a stoichiometric amount of a reducing cofactor, typically NADH or NADPH, which is often regenerated in situ using a secondary enzyme and a sacrificial substrate. tudelft.nl

Enzyme-Mediated Conversions of Carboxylic Acid Precursors

Enzymes can also be employed for the manipulation of the carboxylic acid functionality. Esterases and lipases are commonly used for the hydrolysis of ester protecting groups to yield the free carboxylic acid. sut.ac.th This enzymatic deprotection can be particularly useful when other sensitive functional groups are present in the molecule, as the reactions are typically performed under neutral pH and at room temperature. The enzymatic hydrolysis of acid anhydrides has also been documented, which could be relevant in synthetic pathways involving such intermediates. scispace.com

Protecting Group Strategies and Deprotection in Complex Synthesis

In the multistep synthesis of complex molecules like this compound and its analogues, the use of protecting groups is often essential to mask reactive functional groups and ensure chemoselectivity. wikipedia.orgrsc.org The piperidine nitrogen and the carboxylic acid are the two primary functionalities that typically require protection.

The piperidine nitrogen is commonly protected as a carbamate. The most frequently used N-protecting groups are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. wikipedia.orgtotal-synthesis.com The Boc group is stable to a wide range of reaction conditions but is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). peptide.comjgtps.com The Cbz group, on the other hand, is stable to both acidic and basic conditions but can be cleaved by catalytic hydrogenolysis, for example, using H₂ gas and a palladium catalyst. total-synthesis.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another important amine protecting group, which is notably labile to basic conditions, commonly a solution of piperidine in dimethylformamide (DMF). google.comnih.govresearchgate.netresearchgate.net

Table 2: Common Protecting Groups and Deprotection Conditions

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference(s) |

|---|---|---|---|---|

| Amine | tert-Butyloxycarbonyl | Boc | Trifluoroacetic acid (TFA) | wikipedia.orgpeptide.comjgtps.com |

| Amine | Benzyloxycarbonyl | Cbz, Z | H₂, Pd/C (Hydrogenolysis) | wikipedia.orgtotal-synthesis.com |

| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine in DMF | google.comnih.govresearchgate.net |

| Carboxylic Acid | Methyl/Ethyl Ester | Me, Et | Acid or base hydrolysis | libretexts.org |

| Carboxylic Acid | Benzyl Ester | Bn | H₂, Pd/C (Hydrogenolysis) | wikipedia.orglibretexts.org |

| Carboxylic Acid | tert-Butyl Ester | tBu | Trifluoroacetic acid (TFA) | wikipedia.orglibretexts.org |

Chemical Reactivity and Derivatization of 3 Oxopiperidine 4 Carboxylic Acid

Reactivity of the Piperidinone Moiety

The piperidinone moiety contains a secondary amine and a ketone, which are key sites for chemical reactions. The reactivity is centered on the carbonyl group and the adjacent α-carbon.

The carbonyl group at the C-3 position is susceptible to nucleophilic attack. This reactivity is commonly exploited to introduce new functional groups or to protect the ketone during other transformations. A frequent strategy involves the formation of acetals. For instance, the ethylene (B1197577) acetal (B89532) of ethyl 1-methoxycarbonyl-3-oxopiperidine-4-carboxylate can be synthesized by reacting the ketone with ethylene glycol in the presence of an acid catalyst like 4-toluenesulfonic acid in benzene. google.com This protection strategy is crucial for performing reactions that would otherwise be compromised by the presence of the reactive keto group.

Another significant nucleophilic addition involves reaction with hydroxylamine (B1172632) or its derivatives. The reaction of an N-substituted 3-oxopiperidine-4-carboxylate with hydroxylamine can lead to the formation of fused heterocyclic systems, such as isoxazolo[5,4-c]pyridine (B11769059) derivatives. google.com This transformation proceeds through the initial formation of an oxime at the carbonyl carbon, followed by intramolecular cyclization involving the ester group. The reaction can yield isomeric products, which are separable by chromatographic methods. google.com

As a β-keto acid derivative, 3-oxopiperidine-4-carboxylic acid and its esters can exist in equilibrium with their enol tautomers. This tautomerism is fundamental to the reactivity of the α-carbon (the C-4 position), which is positioned between the ketone and the carboxylic acid/ester group. The enol form or the corresponding enolate is a key intermediate for introducing substituents at this position.

While direct α-functionalization of the parent acid is less common in the reviewed literature, the principle is demonstrated in the reactivity of related structures. A notable phenomenon observed during the basic hydrolysis of certain α,β-unsaturated dehydropiperidine esters is a double bond migration, a process intrinsically linked to the keto-enol equilibrium and the acidity of the α-protons. nih.gov The ability to form an enolate at the C-4 position is a critical aspect of its chemistry, enabling reactions such as alkylations and condensations, which are foundational for creating a diverse range of substituted piperidine (B6355638) structures.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group at the C-4 position is a versatile handle for a wide array of chemical modifications, including esterification, amidation, reduction, and decarboxylation.

The carboxylic acid can be readily converted into its corresponding esters. This is often achieved through Fischer esterification, where the acid is reacted with an alcohol (e.g., ethanol (B145695) or methanol) under acidic conditions. openstax.org For example, ethyl and methyl esters of various N-substituted 3-oxopiperidones are frequently synthesized as intermediates. google.comgoogle.com

Amidation reactions are also a common transformation. The carboxylic acid can be activated, for example with a carbodiimide (B86325) reagent like dicyclohexylcarbodiimide (B1669883) (DCC), and then treated with an amine to form the corresponding amide. openstax.org A specific example of this type of transformation is the reaction with hydroxylamine in the presence of a condensing agent to form a hydroxamic acid. google.com This reaction can also be performed on the ester derivative, where the ester is treated with hydroxylamine in the presence of a base like potassium hydroxide (B78521) in methanol, to yield the hydroxamic acid. google.com

| Reaction Type | Reagents | Product Type | Reference |

| Esterification | Ethanol, Acid Catalyst | Ethyl Ester | openstax.org |

| Esterification | Methanol, Acid Catalyst | Methyl Ester | openstax.org |

| Amidation | Hydroxylamine, KOH | Hydroxamic Acid | google.com |

| Amidation | Amine, DCC | Amide | openstax.org |

The carboxylic acid group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LAH) or borane (B79455) (BH3) are effective for this transformation. openstax.orgmsu.edu The reduction with borane is often preferred as it is more selective and proceeds under milder conditions. openstax.org Similarly, the ester derivatives can be reduced to the corresponding alcohol using LAH. msu.edu

Being a β-keto acid, this compound is susceptible to decarboxylation, particularly upon heating. This reaction involves the loss of carbon dioxide to yield 3-piperidinone. While direct decarboxylation of the title compound is a plausible reaction based on fundamental organic chemistry principles, the literature reviewed more frequently discusses decarboxylative functionalization of other carboxylic acids using modern synthetic methods, such as iron-catalyzed photoredox reactions, to form new C-C or C-heteroatom bonds. researchgate.net

N-Substitution and Ring-Substituted Derivatives

The nitrogen atom of the piperidine ring is a secondary amine, which allows for a wide range of N-substitution reactions. These modifications are crucial for modulating the properties of the molecule and for use as protecting groups during synthesis.

Common N-substituents include benzyl (B1604629) (Bn), benzyloxycarbonyl (Cbz or Z), and various alkyl or acyl groups. google.comnih.gov For example, the N-benzyl derivative can be prepared and later removed via catalytic hydrogenation using catalysts like palladium or Raney nickel. google.com N-alkylation can be achieved through reductive amination. google.com The introduction of a methoxycarbonyl group is accomplished by treating the piperidine with methyl chloroformate in the presence of a base. google.com

The synthesis of derivatives with substituents on the carbon framework of the ring has also been explored. For example, 4-aryl-substituted derivatives have been synthesized, demonstrating that the piperidine ring itself can be further functionalized. google.com

| N-Substituent | Reagent/Method | Purpose/Reaction | Reference |

| Benzyl (Bn) | Benzyl Halide | Protecting Group | google.comsigmaaldrich.com |

| Methoxycarbonyl | Methyl Chloroformate | Intermediate Synthesis | google.com |

| Benzyloxycarbonyl (Cbz) | Benzyl Chloroformate | Protecting Group | nih.gov |

| Methyl | Reductive Amination | Derivative Synthesis | google.com |

| Hydrogen (de-benzylation) | H₂, Pd/C or Raney Ni | Deprotection | google.com |

Alkylation and Acylation of the Ring Nitrogen

The secondary amine of the piperidine ring is a key site for derivatization through alkylation and acylation reactions. These modifications are often crucial for modulating the compound's biological activity and physicochemical properties.

N-alkylation is frequently achieved using alkyl halides. A common strategy involves the use of a benzyl group as a protecting group for the nitrogen atom, which can be introduced via reaction with benzyl halide. sigmaaldrich.combldpharm.com Reductive alkylation is another method that can be employed. google.com

Acylation of the ring nitrogen is a versatile method to introduce a variety of substituents. This can be accomplished using acyl chlorides, anhydrides, or chloroformates in the presence of a base. google.com For instance, the reaction with methyl chloroformate yields the N-methoxycarbonyl derivative. google.com Similarly, N-acetylation can be performed using acetyl chloride or acetic anhydride, and N-propionylation has been achieved with propionyl chloride. google.comresearchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| N-Alkylation | Benzyl Halide | N-Benzyl-3-oxopiperidine-4-carboxylic acid ester | sigmaaldrich.combldpharm.com |

| N-Acylation | Methyl Chloroformate | 1-Methoxycarbonyl-3-oxopiperidine-4-carboxylic acid ester | google.com |

| N-Acylation | Acetyl Chloride / Acetic Anhydride | 1-Acetyl-3-oxopiperidine-4-carboxylic acid ester | google.com |

| N-Acylation | Propionyl Chloride | N-Propionyl-4-anilinopiperidine-4-carboxylic acid ester | researchgate.net |

Introduction of Diverse Functionalities to the Piperidine Ring

Beyond the ring nitrogen, the ketone and carboxylic acid groups offer further opportunities for structural diversification.

The ketone at the 3-position can be chemically modified in several ways. It can be protected as an acetal, for example, by reacting with ethylene glycol. google.com This protection strategy is useful when subsequent reactions need to be performed on other parts of the molecule without affecting the keto group. Furthermore, the ketone can be reduced to a hydroxyl group, leading to the formation of 3-hydroxypiperidine-4-carboxylic acid derivatives. mdpi.com The ring can also be halogenated, for instance, at the alpha-position to the ketone, to introduce a bromine atom. ambeed.com

The carboxylic acid moiety at the 4-position is another key site for derivatization. It can be converted into various functional groups, such as amides or esters. A notable transformation is its conversion to a carbohydroxamic acid, which can be achieved through reaction with hydroxylamine. google.com

Derivatization for Analytical and Preparative Applications

Derivatization of this compound is not only for synthesizing new compounds but also for facilitating its analysis and purification.

Chromatographic Derivatization for Enhanced Detection (GC-MS, LC-MS)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polarity of this compound must be reduced to increase its volatility. This is typically achieved through derivatization. colostate.edu The carboxylic acid group can be converted into a more volatile ester, such as a methyl ester (via methylation with reagents like BF3-methanol) or a trimethylsilyl (B98337) (TMS) ester (via silylation with reagents like BSTFA). colostate.edusigmaaldrich.com The ketone group can also be derivatized, for example, by reaction with O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBHA), to improve chromatographic properties and detection sensitivity. researchgate.net

In Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is often employed to enhance retention on reversed-phase columns and to improve ionization efficiency for better detection. nih.govresearchgate.net The carboxylic acid group can be coupled with various reagents. For example, reaction with 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like EDC forms a derivative that can be more readily detected. nih.gov Other reagents, such as 4-APEBA, have been specifically designed to label carboxylic acids for enhanced LC-MS analysis. nih.gov

Table 2: Common Derivatization Strategies for Analytical Detection

| Analytical Method | Target Functional Group | Derivatization Reaction | Common Reagents | Reference |

|---|---|---|---|---|

| GC-MS | Carboxylic Acid | Esterification (Methylation) | BF3-Methanol, Trimethylsilyldiazomethane | colostate.edugcms.cz |

| GC-MS | Carboxylic Acid, Amine, Hydroxyl | Silylation | BSTFA, MTBSTFA | sigmaaldrich.comgreyhoundchrom.com |

| GC-MS | Ketone | Oximation | PFBHA | researchgate.net |

Formation of Chemical Probes and Conjugates

The functional groups of this compound make it an excellent scaffold for the construction of chemical probes and conjugates. The carboxylic acid provides a convenient handle for covalent attachment to other molecules, such as proteins, nanoparticles, or solid supports, typically through amide bond formation. sigmaaldrich.comresearchgate.net

A notable example is the functionalization of iron oxide (Fe3O4) nanoparticles with piperidine-4-carboxylic acid. researchgate.net This creates a magnetic nanocatalyst that can be easily recovered and reused, demonstrating the utility of this scaffold in materials science and catalysis. researchgate.net In the realm of biochemistry, piperidine-4-carboxylic acid has been used in the solid-phase synthesis of ubiquitin probes, where the carboxyl group is used to acylate protein amino groups. sigmaaldrich.com These examples highlight how the inherent reactivity of the molecule can be harnessed to create sophisticated tools for research and technology.

Applications As a Synthetic Building Block and Heterocyclic Scaffold

Utility in the Construction of Complex Organic Molecules

The reactivity of the ketone and carboxylic acid functionalities, combined with the conformational properties of the piperidine (B6355638) ring, makes 3-oxopiperidine-4-carboxylic acid and its derivatives powerful intermediates in the synthesis of intricate organic molecules.

A significant application of this compound derivatives is in the synthesis of fused heterocyclic systems, particularly pyrido[3,4-d]pyrimidines. These scaffolds are of considerable interest in medicinal chemistry due to their association with a range of biological activities, including kinase inhibition and α1-adrenoceptor antagonism. researchgate.net

A key synthetic strategy involves the condensation of an N-substituted ethyl 3-oxopiperidine-4-carboxylate with an amidine-containing reagent. For instance, a method has been developed for the synthesis of 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. researchgate.net This reaction proceeds via condensation with morpholine-4-carboxamidine to form the fused pyrimidinone ring. researchgate.net The resulting tetrahydropyrido[3,4-d]pyrimidin-4-one can be further functionalized, for example, by converting the 4-oxo group into various amino substituents, thereby creating a family of related compounds. researchgate.net

The general reaction scheme is outlined below:

Table 1: Synthesis of Pyrido[3,4-d]pyrimidine Core| Step | Reactants | Reagents/Conditions | Product | Ref. |

|---|---|---|---|---|

| 1 | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, Morpholine-4-carboxamidine | Heating | 7-Benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one | researchgate.net |

| 2 | 7-Benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one | 1. Trifluoromethanesulfonic anhydride2. Secondary amines | 4-Amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines | researchgate.net |

This modular approach highlights the utility of the this compound scaffold in building complex, drug-like heterocyclic systems.

While direct total synthesis of natural products using this compound as a starting material is not extensively documented, its structural motifs are present in various natural product analogues. The piperidine core is a common feature in numerous alkaloids and other biologically active natural products. Synthetic analogues are often designed to mimic the three-dimensional structure of these natural products to replicate or enhance their biological activity.

The design and synthesis of substituted piperidine-4-carboxylic acid analogues have been pursued to develop potent dual PPARα/γ agonists, which are relevant for metabolic diseases. nih.gov Such work demonstrates how the piperidine carboxylic acid framework can be systematically modified to create analogues with tailored pharmacological profiles. By using the 3-oxo functionality as a handle for further chemical elaboration, chemists can introduce a variety of substituents and stereochemistries to generate advanced analogues that explore the structure-activity relationships of a natural product pharmacophore.

Development of Piperidine-Based Compound Libraries

The this compound scaffold is well-suited for the construction of piperidine-based compound libraries for high-throughput screening and drug discovery. The ability to orthogonally functionalize the nitrogen atom, the ketone at C-3, and the carboxylic acid at C-4 allows for the generation of significant molecular diversity from a single core structure.

Methodologies for creating large combinatorial libraries often rely on solid-phase synthesis, where a core scaffold is anchored to a resin and subsequently treated with a variety of building blocks. For example, the related piperazine-2-carboxylic acid scaffold has been successfully used to generate libraries of 15,000 discrete compounds by functionalizing its three reactive sites (two amines and a carboxylic acid) in a stepwise manner. 5z.com Similar principles can be applied to the this compound core. The nitrogen can be acylated, alkylated, or sulfonylated, while the carboxylic acid can be converted to a diverse array of amides or esters. The ketone provides an additional point for diversification, for instance, through reductive amination or the formation of hydrazones or oximes. This multi-component approach can rapidly generate a large number of distinct molecules with a shared piperidine framework, which is a privileged structure in medicinal chemistry. nih.govnih.govacs.org

Chiral Building Block in Stereoselective Total Synthesis

The piperidine ring of this compound contains stereocenters, and the control of stereochemistry is often critical for the biological activity of pharmaceutical compounds. google.com Enantiomerically pure piperidine derivatives are valuable chiral building blocks in the asymmetric synthesis of complex targets. For instance, both (R)- and (S)-3-aminopiperidine, which can be conceptually derived from this compound, are key intermediates for bioactive compounds, including dipeptidyl peptidase-4 (DPP-4) inhibitors. google.com

The stereoselective synthesis of piperidine derivatives is an active area of research. nih.govgoogle.com A patent for producing 4-arylpiperidine-3-carbinols, which are precursors to the antidepressant paroxetine, specifically highlights the importance of obtaining the (3S,4R) trans isomer of the intermediate 4-aryl-2-oxopiperidine-3-carboxylic acid. google.com This underscores the demand for piperidone scaffolds with specific, controlled stereochemistry. The enantioselective synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid has been accomplished, demonstrating that chiral versions of substituted piperidine carboxylic acids can be accessed and used for further modification. nih.gov The availability of such chiral building blocks is crucial for the stereoselective total synthesis of pharmaceuticals and other complex chiral molecules.

Integration into Supramolecular Chemistry Architectures

The structural features of this compound—namely, a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a carboxylic acid group capable of forming strong hydrogen-bonded dimers or salt bridges—make it a candidate for integration into supramolecular assemblies.

While direct studies on the supramolecular chemistry of this compound itself are limited, research on closely related structures illustrates the potential. For example, peptides incorporating the related 4-aminopiperidine-4-carboxylic acid have been shown to form stable, water-soluble, highly helical structures. acs.org In these structures, the constrained cyclic amino acid enforces a specific turn in the peptide backbone, leading to a well-defined three-dimensional architecture stabilized by intramolecular hydrogen bonds. This demonstrates how a piperidine-carboxylic acid core can act as a scaffold to control the folding and self-assembly of larger molecules, a fundamental concept in supramolecular chemistry. The ability of the carboxylic acid and amine/amide groups to participate in predictable, directional non-covalent interactions makes such scaffolds valuable for designing novel molecular materials, catalysts, and systems for molecular recognition. acs.org

Investigation of Biological Activities and Molecular Interactions Excluding Clinical Data

In Vitro Enzyme Inhibition Studies

Derivatives of the 3-oxopiperidine-4-carboxylic acid scaffold have demonstrated inhibitory activity against several key enzyme systems, indicating a broad potential for therapeutic applications.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy in the symptomatic treatment of Alzheimer's disease. nih.gov In healthy brains, AChE is the dominant enzyme for acetylcholine (B1216132) hydrolysis, but in advanced Alzheimer's, BChE activity increases, making it an important therapeutic target. nih.govnih.gov

Researchers have designed and synthesized numerous derivatives based on the piperidine-4-carboxylate and carboxamide structures to target these enzymes. A series of N-benzylpiperidine carboxamides was developed by modifying a lead ester-containing compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, which had an IC₅₀ value of 0.03 µM against AChE. nih.govresearchgate.net By replacing the ester linkage with a more metabolically stable amide, new potential inhibitors were created. nih.govresearchgate.net Among these, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide showed notable AChE inhibitory activity. researchgate.net

Furthermore, studies on other piperazine-2-carboxylic acid derivatives have identified compounds with selective inhibitory profiles. For instance, the free carboxylic acid series 4a-g showed enhanced selectivity for AChE, with 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid being the most active in that series. nih.gov Conversely, related hydroxamic acids and carboxamides were found to be more potent and highly selective inhibitors of BChE. nih.gov Specifically, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid demonstrated exceptionally potent and selective BChE inhibition with a Kᵢ value in the nanomolar range, significantly superior to the reference drug donepezil. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Selectivity | Reference |

|---|---|---|---|---|

| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | AChE | 0.03 µM (IC₅₀) | Not Specified | nih.govresearchgate.net |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 µM (IC₅₀) | Not Specified | researchgate.net |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | AChE | 5.94 µM (IC₅₀) | Not Specified | researchgate.net |

| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | AChE | 10.18 µM (Kᵢ) | ~17.9-fold selective for AChE | nih.gov |

| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid | BChE | 1.6 nM (Kᵢ) | ~21,862-fold selective for BChE | nih.gov |

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active diols. nih.govub.edu Inhibition of sEH is a promising strategy for treating inflammatory diseases, pain, and hypertension. nih.govescholarship.org

Derivatives of piperidine-4-carboxylic acid have been identified as potent sEH inhibitors. nih.gov In one study, a lead compound was modified by introducing various amide groups at the 4-position of the piperidine ring. nih.gov The N,N-diethylamide derivative showed potent effects with IC₅₀ values of 2.2 nM against human sEH (HsEH) and 0.53 nM against mouse sEH (MsEH). nih.gov Further exploration revealed that substituting at the 3-position of the piperidine ring generally led to better activity against HsEH compared to substitution at the 4-position. nih.gov For example, compound B3, a 3-substituted derivative, was found to be more active than the well-known sEH inhibitor t-TUCB, with IC₅₀ values of 0.28 nM (HsEH) and 0.23 nM (MsEH). nih.gov Another series of 2-(Piperidin-4-yl)acetamides also yielded potent sEH inhibitors, with low nanomolar IC₅₀ values against both human and murine sEH. ub.edu

| Compound Series/Name | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| N,N-diethylamide derivative (Compound A1) | HsEH | 2.2 nM | nih.gov |

| N,N-diethylamide derivative (Compound A1) | MsEH | 0.53 nM | nih.gov |

| 3-substituted derivative (Compound B3) | HsEH | 0.28 nM | nih.gov |

| 3-substituted derivative (Compound B3) | MsEH | 0.23 nM | nih.gov |

| Homopiperazine derivative (Compound G1) | HsEH | 0.05 nM | nih.gov |

| Homopiperazine derivative (Compound G1) | MsEH | 0.14 nM | nih.gov |

| Known urea (B33335) inhibitor (Compound 1) | Human sEH | 3.1 nM | ub.edu |

| Known urea inhibitor (Compound 1) | Murine sEH | 6.0 nM | ub.edu |

Beyond cholinesterases and sEH, piperidine carboxylic acid derivatives have been investigated as inhibitors of other enzyme systems.

Peroxisome Proliferator-Activated Receptors (PPARs): Substituted dehydropiperidine and piperidine-4-carboxylic acid analogs have been designed as novel and potent dual agonists for PPARα and PPARγ. nih.gov These nuclear receptors are key regulators of lipid and glucose metabolism, making them targets for metabolic disorders.

DNA Gyrase and Topoisomerase IV: Some quinolone derivatives incorporating a piperazine (B1678402) moiety have been shown to bind to the active sites of DNA gyrase and topoisomerase IV in a manner characteristic of fluoroquinolones. researchgate.net This suggests a potential mechanism for antibacterial activity through the disruption of bacterial DNA replication.

Angiotensin-Converting Enzyme (ACE): While not directly based on the this compound core, related heterocyclic structures like (4S)-1-alkyl-3-acyl-2-oxoimidazolidine-4-carboxylic acid derivatives have been synthesized and shown to be potent ACE inhibitors, with IC₅₀ values in the nanomolar range. nih.gov This highlights the broader utility of carboxy-functionalized heterocycles in enzyme inhibition.

Receptor Binding and Modulation Studies (e.g., NMDA receptor antagonism)

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. wikipedia.org However, its overactivation can lead to excitotoxicity and neuronal damage, implicating it in various neurological disorders. wikipedia.orgnih.gov Consequently, NMDA receptor antagonists are of significant interest.

A series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids have been developed as potent and selective NMDA receptor antagonists. nih.gov The tetrazole moiety serves as a bioisostere for the carboxylic acid group. One of the most potent compounds in this series, LY233053, selectively displaced [³H]CGS-19755 binding with an IC₅₀ of 107 nM and antagonized NMDA-induced responses in cortical tissue. nih.gov Similarly, other studies on 4-(phosphonoalkyl)piperidine-2-carboxylic acids identified potent NMDA antagonists, such as cis-4-(phosphonomethyl)piperidine-2-carboxylic acid (IC₅₀ = 95 nM). nih.gov These compounds demonstrate that the piperidine carboxylic acid framework is effective for targeting the NMDA receptor. nih.gov

Beyond the NMDA receptor, piperazine derivatives have been studied for their interaction with other receptors. For example, specific 3-substituted piperazine derivatives have shown moderate affinity and considerable selectivity for sigma-1 (σ₁) receptors. nih.govresearchgate.net

| Compound | Receptor Target | Binding Affinity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| LY233053 (cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acid) | NMDA | 107 nM (IC₅₀) | nih.gov |

| cis-4-(phosphonomethyl)piperidine-2-carboxylic acid (11a) | NMDA | 95 nM (IC₅₀) | nih.gov |

| cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid (11c) | NMDA | 120 nM (IC₅₀) | nih.gov |

| Phenylacetamide 17b (3-substituted piperazine) | Sigma-1 (σ₁) | 181 nM (Kᵢ) | nih.gov |

Antiproliferative and Antimicrobial Activities in Preclinical Models

The structural versatility of the piperidine scaffold has been leveraged to develop agents with antiproliferative and antimicrobial properties.

Antiproliferative Activity: A novel class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was discovered to act as tubulin inhibitors. nih.gov High-throughput screening identified initial hits that inhibited DU-145 prostate cancer cell proliferation with GI₅₀ values in the low micromolar range. nih.gov Subsequent optimization led to compounds with potency in the nanomolar range. nih.gov In a different study, adamantyl piperidine-4-thiocarboxamide derivatives displayed significant antiproliferative activity against human leukemia (HL-60), colorectal cancer (HT-29), and breast cancer (MCF7) cell lines, with IC₅₀ values below 10 µM. mdpi.com

Antimicrobial Activity: Piperidin-4-one derivatives and their thiosemicarbazone counterparts have shown significant in vitro antibacterial and antifungal activity. biomedpharmajournal.org Thiosemicarbazone derivatives, in particular, exhibited enhanced antifungal effects compared to the parent piperidin-4-ones. biomedpharmajournal.org Other studies have synthesized new piperidine derivatives combined with cinnamic acid esters, which showed moderate to excellent antibacterial activity against Escherichia coli and Staphylococcus aureus. researchgate.net Furthermore, hybrid molecules incorporating a 1,3,4-oxadiazole (B1194373) ring, a common pharmacophore in antimicrobial agents, with piperidine or other scaffolds have demonstrated broad-spectrum activity against various bacterial and fungal pathogens. nih.govresearchgate.net Quinoxaline-2-carboxylic acid derivatives have also shown high antimycobacterial activity, including against M. tuberculosis. mdpi.com

| Compound Class | Activity Type | Key Findings | Reference |

|---|---|---|---|

| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides | Antiproliferative | Act as tubulin inhibitors; optimized compounds have GI₅₀ values in the nanomolar range against cancer cell lines. | nih.gov |

| Adamantyl piperidine-4-thiocarboxamides (7a-c) | Antiproliferative | Significant activity against HL-60, HT-29, and MCF7 cell lines (IC₅₀ < 10 µM). | mdpi.com |

| Adamantyl piperidine-4-thiocarboxamides (7a-c) | Antimicrobial | Broad spectrum antibacterial activity (MIC 0.5–32 μg/mL). | mdpi.com |

| Piperidin-4-one thiosemicarbazones | Antimicrobial | Significant antibacterial and antifungal activity compared to ampicillin (B1664943) and terbinafine. | biomedpharmajournal.org |

| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate (Compound 2) | Antimicrobial | Excellent antibacterial activity against E. coli and S. aureus. | researchgate.net |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For derivatives of the this compound scaffold, several key SAR trends have been established.

For sEH Inhibition:

Position of Substitution: The position of substituents on the piperidine ring is critical. For a series of amide derivatives, substitution at the 3-position was found to be optimal for inhibiting human sEH, whereas substitution at the 4-position was less effective. nih.gov

Polar Groups: The introduction of polar groups, such as through the addition of amino alcohols, was beneficial for inhibitory activity. nih.gov

Linker Modification: Replacing a urea linker with an amide can be a successful strategy to maintain potency while potentially improving other properties like microsomal stability. nih.govub.edu Placing a methyl group at the 4-position of the piperidine ring led to a significant reduction or complete loss of sEH inhibitory activity. nih.gov

For Cholinesterase Inhibition:

Linker Stability: Replacing a metabolically labile ester linker with a more stable amide linker is a key strategy. nih.govresearchgate.net

Aromatic Moieties: The nature of the aryl and heterocyclic groups attached to the piperidine carboxamide is a major determinant of activity. nih.govresearchgate.net

Carboxylic Acid vs. Amide/Hydroxamic Acid: For piperazine-2-carboxylic acid derivatives, free carboxylic acids tended to be more selective for AChE, while the corresponding hydroxamic acids and carboxamides were highly potent and selective for BChE. nih.gov

For Antiproliferative Activity:

Carboxamide Substitution: For 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a mono-substituted carboxamide was found to be essential for activity. Disubstitution on the carboxamide nitrogen led to a marked decrease or complete loss of antiproliferative effects. nih.gov

Linker Geometry: A 1,4-piperidine linker was optimal, as altering the geometry to a 1,3- or 1,2-piperidine linker, or using a pyrrolidine (B122466) ring, drastically reduced or eliminated activity. nih.gov

For Receptor Binding:

Chain Length: In the series of (phosphonoalkyl)piperidine-2-carboxylic acids, the length of the alkyl chain connecting the phosphono group to the piperidine ring significantly influenced NMDA receptor antagonist activity, paralleling observations in acyclic analogues. nih.gov

Ring Conformation: Incorporating the pharmacophore into the more rigid piperidine ring led to enhanced potency compared to flexible acyclic analogues. nih.gov

These SAR studies provide a rational basis for the future design of more potent and selective agents based on the versatile piperidine-4-carboxylic acid framework.

Molecular Docking and Computational Analysis of Ligand-Target Interactions

Computational methods, particularly molecular docking, have become indispensable tools in modern drug discovery for predicting the binding modes and affinities of small molecules to macromolecular targets. While specific molecular docking studies focusing exclusively on the parent compound, this compound, are not extensively documented in publicly available research, numerous studies have explored the interactions of its derivatives. The this compound scaffold serves as a crucial structural motif in the design of various enzyme inhibitors and receptor modulators. This section details the findings from computational analyses of these derivatives, providing insights into their ligand-target interactions at a molecular level.

Research in this area often involves modifying the core scaffold to enhance binding affinity and selectivity for a specific biological target. These studies collectively underscore the versatility of the piperidine framework in orienting functional groups to effectively interact with the active sites of diverse proteins.

One area of investigation has been the development of multi-target-directed ligands for complex conditions like Alzheimer's disease. For instance, derivatives of N'- (4-benzylpiperidin-1-yl)alkylamine were designed and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmitter regulation. nih.gov Molecular docking studies suggested that these compounds could bind simultaneously to the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov This dual-binding mode is a key strategy for developing potent cholinesterase inhibitors.

In a representative study, a highly potent inhibitor from this series, compound 5k , demonstrated a strong interaction with the AChE active site. nih.gov The docking analysis revealed that the benzylpiperidine moiety likely occupies the CAS, while other parts of the molecule extend to interact with the PAS. This dual engagement explains the high inhibitory potency observed in vitro. nih.gov

Similarly, computational studies have been applied to derivatives of piperazine-2-carboxylic acid, a structurally related heterocyclic scaffold, in the context of Alzheimer's disease. nih.gov Molecular docking and subsequent molecular dynamics simulations provided detailed insights into the structure-activity relationships for AChE and BChE inhibition. The analyses showed stable binding profiles characterized by hydrogen bonds, as well as hydrophobic and ionic interactions within the catalytic and peripheral anionic sites of these enzymes. nih.gov

The power of computational analysis is further highlighted in the rational design of antimicrobial agents. In one such study, pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid were investigated as potential inhibitors of the TrmD enzyme from Pseudomonas aeruginosa, a target for novel antibiotics. uran.ua Molecular docking studies were performed using AutoDock Vina to predict the binding potential of a library of these compounds. The results from these in silico screenings helped to identify promising candidates for synthesis and further biological evaluation, demonstrating the utility of computational methods in prioritizing synthetic efforts. uran.ua

The following tables summarize key findings from molecular docking studies on various derivatives containing the piperidine or structurally related scaffolds. These tables provide a comparative overview of the targets, computational methods, and interaction details.

Table 1: Summary of Molecular Docking Studies on Piperidine Derivatives

| Compound/Series | Target Protein | Docking Software | Key Findings & Interactions | Reference |

|---|---|---|---|---|

| N'-(4-benzylpiperidin-1-yl)alkylamine derivatives (e.g., 5k ) | Acetylcholinesterase (AChE) | Not Specified | Simultaneous binding to Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS). | nih.gov |

| Pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid | TrmD enzyme (P. aeruginosa) | AutoDock Vina | Revealed potential for antimicrobial activity by inhibiting the TrmD enzyme. | uran.ua |

Table 2: Detailed Interaction Data for Selected Piperidine-Based Inhibitors

| Inhibitor | Target Enzyme | Binding Energy / Score (kcal/mol) | Interacting Amino Acid Residues (if specified) | Type of Interaction | Reference |

|---|---|---|---|---|---|

| Doxorubicin (Standard) | DNA | -39.819 | DG 13, DC 12 | 3 Hydrogen Bonds | |

| Quinazolinone derivative 8f | DNA | Not Specified | DC 4 | 2 Hydrogen Bonds | |

| Quinazolinone derivatives 8a, 8b | DNA | Not Specified | DG 13 | 1 Hydrogen Bond |

These computational analyses, while not directly on this compound itself, provide a strong foundation for understanding how this chemical scaffold can be utilized and modified to achieve specific biological activities. The insights gained from molecular docking are crucial for the structure-based design of new therapeutic agents, allowing for the rational optimization of lead compounds to improve their potency and selectivity.

Advanced Spectroscopic and Computational Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-oxopiperidine-4-carboxylic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of its structure and stereochemistry.

In the ¹H NMR spectrum, the carboxylic acid proton (-COOH) is expected to appear as a broad singlet in the downfield region, typically between 10.0 and 13.0 ppm, a characteristic chemical shift for this functional group. inflibnet.ac.in The protons on the piperidine (B6355638) ring will exhibit more complex splitting patterns due to spin-spin coupling. The proton at the C4 position, being adjacent to both the carbonyl group and the carboxylic acid, would likely resonate in the range of 2.5-3.5 ppm. The methylene (B1212753) protons of the piperidine ring (at C2, C5, and C6) would appear as multiplets in the region of 2.0-4.0 ppm. The exact chemical shifts and coupling constants would be influenced by the ring conformation and the nature of any substituents on the nitrogen atom. For instance, in related N-substituted piperidine-3-carboxylic acid derivatives, the protons on the piperidine ring show distinct signals that allow for the determination of their relative stereochemistry (cis or trans). rsc.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ketone (C3) is expected to be significantly deshielded, with a chemical shift in the range of 190-210 ppm. pdx.edu The carboxylic acid carbonyl carbon (C=O) typically resonates between 160-180 ppm. libretexts.org The carbon atom to which the carboxylic acid is attached (C4) would appear in the range of 40-50 ppm. The methylene carbons of the piperidine ring (C2, C5, and C6) would have chemical shifts in the 20-60 ppm region. oregonstate.edu The specific values can help in confirming the connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 10.0 - 13.0 (broad singlet) | 160 - 180 |

| H4 | 2.5 - 3.5 (multiplet) | 40 - 50 |

| H2, H5, H6 | 2.0 - 4.0 (multiplets) | 20 - 60 |

| C3 (C=O) | - | 190 - 210 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight.

The fragmentation of carboxylic acids in a mass spectrometer often involves characteristic losses. libretexts.org A common fragmentation pathway is the loss of the hydroxyl group (-OH), resulting in a peak at [M-17], and the loss of the entire carboxyl group (-COOH), leading to a peak at [M-45]. libretexts.org Another significant fragmentation for carboxylic acids is the McLafferty rearrangement, which can occur if there is a gamma-hydrogen available, leading to the loss of a neutral alkene molecule. youtube.com

For this compound, alpha-cleavage adjacent to the carbonyl group is also expected. This could involve the cleavage of the C3-C4 bond or the C2-C3 bond, leading to the formation of stable acylium ions. chemguide.co.uk The fragmentation of the piperidine ring itself can also occur, typically through the loss of small neutral molecules like ethene. The presence of the nitrogen atom means that the molecule will follow the nitrogen rule, and an odd molecular weight would indicate the presence of an odd number of nitrogen atoms. The exact fragmentation pattern would provide valuable clues to confirm the structure of the molecule.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring in the solid state.

In the solid state, carboxylic acids often form hydrogen-bonded dimers, where the carboxyl groups of two molecules are linked by strong hydrogen bonds. orgchemboulder.com This is a likely arrangement for this compound. The piperidine ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings. The substituents on the ring, the oxo group at C3 and the carboxylic acid group at C4, would occupy either axial or equatorial positions. The preferred conformation would be the one that minimizes steric interactions. For instance, in related piperidine carboxylic acid derivatives, the substituents' positions on the chair conformation have been determined through X-ray crystallography. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

In the IR spectrum of this compound, a very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. orgchemboulder.com The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak between 1760 and 1690 cm⁻¹. orgchemboulder.com The ketone carbonyl (C=O) stretch is also expected in this region, typically around 1715 cm⁻¹. The C-O stretching of the carboxylic acid will produce a band in the 1320-1210 cm⁻¹ region. orgchemboulder.com The N-H stretching vibration of the secondary amine in the piperidine ring would appear in the region of 3300-3500 cm⁻¹, though it might be obscured by the broad O-H band. N-H bending vibrations are expected around 1650-1580 cm⁻¹.

Raman spectroscopy provides complementary information. The C=O stretching vibrations are also active in the Raman spectrum. Raman is particularly useful for observing non-polar bonds, and can provide additional details about the carbon backbone and the piperidine ring vibrations. ias.ac.in

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H stretch (dimer) | 2500 - 3300 (very broad) |

| C=O stretch | 1760 - 1690 (strong) | |

| C-O stretch | 1320 - 1210 | |

| Ketone (C=O) | C=O stretch | ~1715 (strong) |

| Amine (-NH-) | N-H stretch | 3300 - 3500 (medium) |

| N-H bend | 1650 - 1580 (variable) |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, properties, and reactivity of molecules. For this compound, DFT calculations can provide valuable insights that complement experimental data.

DFT can be used to calculate optimized molecular geometries, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental results to confirm the structure. researchgate.net Furthermore, DFT allows for the analysis of the electronic properties of the molecule, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. aps.org

Analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. This information is crucial for understanding the molecule's reactivity in chemical reactions.

Computational methods, particularly those based on DFT and molecular mechanics, are highly effective for analyzing the conformational landscape of flexible molecules like this compound. nih.gov The piperidine ring can exist in various conformations, with the chair form being the most stable.

Conformational analysis can predict the relative energies of different chair conformations with the substituents in axial or equatorial positions. nih.gov These calculations can help determine the most stable conformer in the gas phase or in solution. For this compound, the analysis would focus on the orientation of the oxo and carboxylic acid groups to minimize steric hindrance and torsional strain. The results of these computational studies can be correlated with experimental NMR data, where coupling constants can provide evidence for specific conformations. Such computational predictions are invaluable for understanding the relationship between the molecule's three-dimensional structure and its chemical and biological properties. mdpi.com

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the intricate mechanisms of chemical reactions involving complex molecules like this compound. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of theoretical research on related structures, such as β-keto acids and products of Dieckmann condensations, provides a solid foundation for understanding its reactive behavior. These computational investigations offer insights into reaction pathways, transition state geometries, and activation energies that govern the transformations of this compound.

The primary reaction mechanisms amenable to quantum chemical analysis for this molecule include keto-enol tautomerism, decarboxylation, and reactions related to its formation via intramolecular cyclization.

Keto-Enol Tautomerism:

The equilibrium between the keto and enol forms of this compound is a fundamental process that can be modeled using quantum chemical methods. Computational studies on simpler β-dicarbonyl compounds have shown that the relative stability of the tautomers and the energy barrier for their interconversion are influenced by factors such as solvent and intramolecular hydrogen bonding. For this compound, calculations can predict the preferred tautomeric form and the transition state for the proton transfer, providing a quantitative understanding of this dynamic equilibrium.

Decarboxylation Mechanisms:

The decarboxylation of β-keto acids is a classic organic reaction, and its mechanism has been the subject of detailed theoretical investigation. nih.govscite.aimasterorganicchemistry.com Computational studies have largely supported a mechanism involving a cyclic transition state where the carboxyl proton is transferred to the β-carbonyl oxygen, concertedly with the cleavage of the C-C bond to release carbon dioxide and form an enol intermediate. masterorganicchemistry.com

Quantum chemical calculations for analogous β-keto acids have been used to determine the activation barriers for decarboxylation. For instance, the activation barrier for the decarboxylation of formylacetic acid has been calculated to be approximately 28.6 kcal/mol. scite.ai The decarboxylation of its corresponding anion, however, exhibits a significantly lower barrier of about 20.6 kcal/mol, highlighting the role of the carboxylate form in facilitating the reaction. scite.ai It is important to note that the reversibility of β-keto acid decarboxylation has been a subject of discussion, with some studies suggesting it is largely irreversible due to a significant positive entropy change. sjf.edu

In the context of this compound, DFT calculations could be employed to model the specific transition state for its decarboxylation. The piperidine ring may exert steric and electronic effects that could modulate the activation energy compared to acyclic analogues. The table below presents hypothetical, yet plausible, data based on findings for related systems, illustrating the type of information that can be obtained from such computational studies.

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Key Transition State Features |

| Decarboxylation (Neutral) | MP4SDTQ/6-31G//MP2/6-31G | 26-30 | Cyclic, six-membered ring involving intramolecular proton transfer |

| Decarboxylation (Anion) | MP4SDTQ/6-31+G//MP2/6-31+G | 18-22 | Loss of CO2 from the carboxylate anion |

| Enolization | DFT (B3LYP/6-31G*) | 10-15 | Proton transfer from the α-carbon to the keto oxygen |

This table presents illustrative data based on published calculations for similar molecules and should be considered hypothetical for this compound pending specific computational studies.

Formation via Intramolecular Cyclization (Dieckmann Condensation):

The synthesis of the 3-oxopiperidine ring system often involves an intramolecular Dieckmann condensation of a suitable amino diester. numberanalytics.commasterorganicchemistry.comlibretexts.org Quantum chemical calculations can provide a detailed picture of this reaction mechanism. The process typically involves the deprotonation of an α-carbon to one of the ester groups to form an enolate, followed by an intramolecular nucleophilic attack on the other ester carbonyl, leading to a cyclic β-keto ester after elimination of an alkoxide. numberanalytics.comlibretexts.org

Computational modeling of the Dieckmann condensation can identify the most favorable reaction pathway, the structure of the tetrahedral intermediate, and the transition state for the ring-closing step. researchgate.net These calculations can also help in understanding the regioselectivity and stereoselectivity of the cyclization, which are crucial aspects in the synthesis of substituted piperidines.

Future Perspectives and Emerging Research Directions

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to 3-oxopiperidine-4-carboxylic acid and its derivatives is a key area of ongoing research. While traditional methods often rely on harsh reagents and multi-step procedures, the focus is now shifting towards more sustainable and atom-economical approaches.

Recent advances in the synthesis of piperidine (B6355638) derivatives have highlighted the potential of green chemistry principles. ajchem-a.com These include the use of water as a solvent, catalyst-free reactions, and microwave-assisted synthesis to reduce reaction times and energy consumption. ajchem-a.comacgpubs.org For instance, one-pot, three-component condensation reactions have been successfully employed for the synthesis of highly substituted piperidines in water, a method that could be adapted for the synthesis of this compound analogs. ajchem-a.com The use of heterogeneous catalysts, particularly magnetic nanoparticles, offers the advantage of easy separation and recyclability, further enhancing the sustainability of the synthetic process. researchgate.net

Furthermore, the integration of biocatalysis and organocatalysis presents a powerful strategy for the asymmetric synthesis of chiral piperidines. This hybrid approach can provide access to enantiomerically pure this compound derivatives, which are crucial for the development of stereospecific drugs and other chiral materials.

Design of Advanced Probes for Mechanistic Biological Studies

The inherent structural features of this compound make it an attractive scaffold for the design of advanced chemical probes to investigate complex biological processes. The ability to introduce various functionalities at different positions of the piperidine ring allows for the creation of tailored molecules for specific applications.

Fluorescent Probes: By incorporating a fluorophore into the this compound backbone, it is possible to develop fluorescent probes for imaging and sensing applications. nih.gov These probes could be designed to target specific enzymes or receptors, allowing for the visualization of their localization and activity within living cells. The design of such probes often involves a mechanism where the fluorescence is quenched until the probe interacts with its target, leading to a "turn-on" signal.

Photoaffinity Probes: Photoaffinity labeling is a powerful technique for identifying the protein targets of bioactive small molecules. mdpi.comnih.gov Derivatives of this compound can be synthesized to include a photoreactive group, such as a diazirine or an azide (B81097), and a reporter tag, like biotin (B1667282) or an alkyne. mdpi.comnih.gov Upon binding to its target protein, the probe can be covalently cross-linked by UV irradiation, allowing for the subsequent isolation and identification of the protein-ligand complex. This approach holds significant promise for elucidating the mechanism of action of novel drug candidates derived from the this compound scaffold.

Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The discovery of new bioactive molecules often relies on the screening of large compound libraries. The this compound core provides an excellent starting point for the generation of diverse chemical libraries through combinatorial chemistry and high-throughput screening (HTS).

Combinatorial Synthesis: The functional groups of this compound, namely the ketone, the carboxylic acid, and the secondary amine, offer multiple points for chemical diversification. nih.gov For example, the carboxylic acid can be readily converted into a wide array of amides, esters, and other derivatives. The ketone can be modified through reactions such as reductive amination or Wittig-type reactions. The nitrogen atom can be functionalized with various substituents. By employing combinatorial synthesis strategies, vast libraries of this compound derivatives can be rapidly generated. nih.gov

High-Throughput Screening: These libraries can then be subjected to HTS assays to identify compounds with desired biological activities. nih.govchemdiv.com Phenotypic screens, which assess the effect of compounds on whole cells or organisms, are particularly powerful for discovering novel drug leads without a preconceived target. nih.gov The hits from these screens can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. The integration of HTS with combinatorial chemistry provides a powerful engine for the discovery of new therapeutics based on the this compound scaffold.

Potential in Catalysis or Materials Science Applications

Beyond its potential in the life sciences, the unique structural and functional characteristics of this compound suggest its utility in the fields of catalysis and materials science.

Catalysis: The piperidine moiety is a common feature in many organocatalysts. Derivatives of this compound could be explored as novel catalysts for a variety of organic transformations. Furthermore, the dicarboxylic acid functionality could serve as a linker for the construction of metal-organic frameworks (MOFs). researchgate.netrsc.orgrsc.orgresearchgate.net MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. By incorporating functionalized this compound derivatives as ligands, it may be possible to create MOFs with tailored catalytic properties. For example, a study on piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles demonstrated their potential as a magnetic catalyst for the Knoevenagel reaction, showcasing the catalytic promise of such scaffolds.